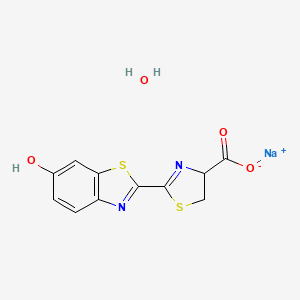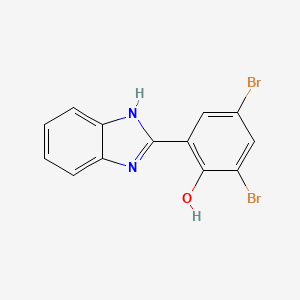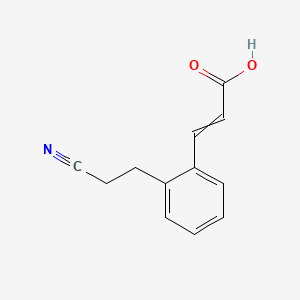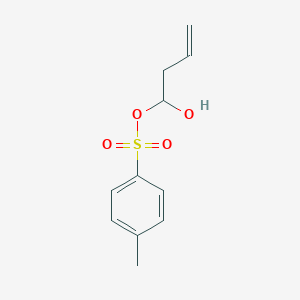
Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Luciferin sodium salt: is a bioluminescent compound widely used in scientific research. It is the substrate for the enzyme firefly luciferase, which catalyzes its oxidation to produce light. This reaction is utilized in various applications, including in vivo imaging, gene expression assays, and ATP detection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Luciferin sodium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of D-Luciferin sodium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: D-Luciferin sodium salt primarily undergoes oxidation reactions. In the presence of firefly luciferase, ATP, and magnesium ions, it is oxidized to produce oxyluciferin, carbon dioxide, and light .
Common Reagents and Conditions:
Oxidation: Firefly luciferase, ATP, Mg²⁺, and oxygen.
Reaction Conditions: Typically conducted at physiological pH and temperature (37°C).
Major Products: The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
Applications De Recherche Scientifique
Chemistry: D-Luciferin sodium salt is used in chemiluminescent assays to detect the presence of ATP, which is an indicator of cellular energy and viability .
Biology: In biological research, it is employed in gene expression assays where the luciferase gene is used as a reporter. The light produced by the oxidation of D-Luciferin sodium salt indicates the activity of the promoter driving the luciferase gene .
Medicine: In medical research, D-Luciferin sodium salt is used for in vivo imaging to monitor disease progression, drug efficacy, and gene expression in live animals .
Industry: Industrially, it is used in high-throughput screening for drug discovery, contamination assays, and quality control in food processing .
Mécanisme D'action
The mechanism of action of D-Luciferin sodium salt involves its oxidation by firefly luciferase in the presence of ATP and magnesium ions. This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state. The light emission is proportional to the amount of ATP present, making it a useful tool for measuring cellular energy levels .
Comparaison Avec Des Composés Similaires
Coelenterazine: Used in marine bioluminescence.
Cypridina luciferin: Found in marine organisms like Cypridina.
Bacterial luciferin: Used in bacterial bioluminescence assays
Uniqueness: D-Luciferin sodium salt is unique due to its high quantum yield and efficiency in producing light. It is also highly specific to firefly luciferase, making it an ideal substrate for bioluminescent assays .
Propriétés
Formule moléculaire |
C11H9N2NaO4S2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1 |
Clé InChI |
CUIPNAKGLVABIG-UHFFFAOYSA-M |
SMILES canonique |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)



